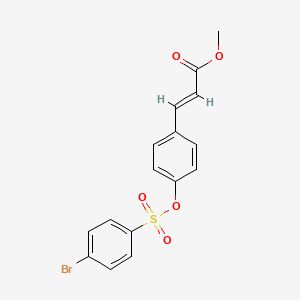
3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a benzenesulfonyl group, and an acrylic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester typically involves multiple steps. One common method starts with the bromination of benzenesulfonic acid to form 4-bromobenzenesulfonic acid . This intermediate is then reacted with phenol to produce 4-(4-bromo-benzenesulfonyloxy)-phenol. The final step involves the esterification of this intermediate with acrylic acid methyl ester under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The acrylic acid methyl ester moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(4-(4-substituted-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and benzenesulfonyl group can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13BrO5S |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
methyl (E)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ |
InChI Key |
YEAQXSOWIZUPJJ-NYYWCZLTSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


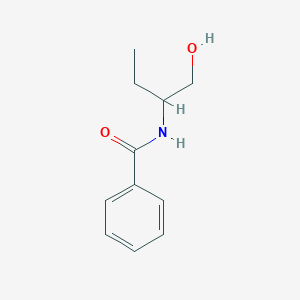
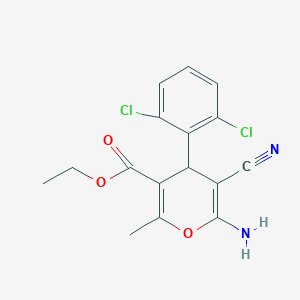
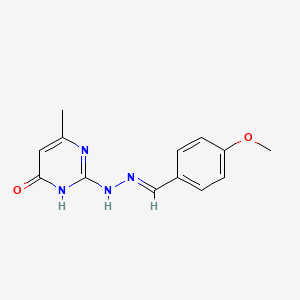
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
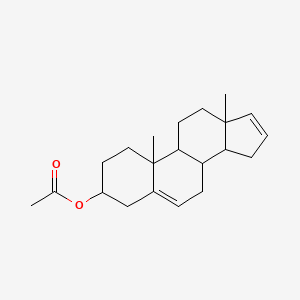
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
